molecular formula C15H14BrN3O2S B2428626 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide CAS No. 642975-70-0

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide

Cat. No.: B2428626
CAS No.: 642975-70-0
M. Wt: 380.26
InChI Key: YPVZRGVYCFMKKU-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide is an organic compound that features a brominated phenoxy group, a pyridinylcarbamothioyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: The carboxylic acid group is converted to an amide by reacting with pyridin-2-ylcarbamothioyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromine atom can yield a hydrogenated phenoxy derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(2-carboxy-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide.

    Reduction: 2-(2-hydroxy-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the pyridinylcarbamothioyl moiety are key functional groups that enable binding to specific sites on target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamoyl)acetamide: Similar structure but with a carbamoyl group instead of carbamothioyl.

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylcarbamothioyl moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-10-5-6-12(11(16)8-10)21-9-14(20)19-15(22)18-13-4-2-3-7-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZRGVYCFMKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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